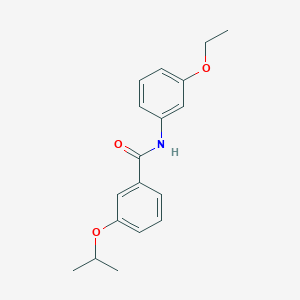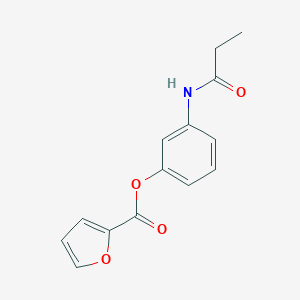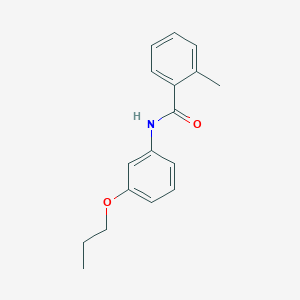![molecular formula C18H19NO4 B268622 N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide, also known as AM404, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound has been studied extensively due to its ability to modulate the endocannabinoid system and its potential to treat various neurological disorders.
Mécanisme D'action
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide exerts its effects by inhibiting the reuptake of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes. By inhibiting the reuptake of anandamide, this compound increases its availability, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have analgesic effects by decreasing pain sensitivity. This compound has also been shown to have neuroprotective effects by protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise dosing and reproducibility. Additionally, it has a well-defined mechanism of action, which allows for targeted studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide. One potential area of research is its potential to treat neurological disorders such as epilepsy and multiple sclerosis. Additionally, there is potential for this compound to be used as a pain reliever or anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 2-methoxyphenol with 3-allyloxyaniline to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, it has been shown to modulate the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, and mood.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO4/c1-3-11-22-15-8-6-7-14(12-15)19-18(20)13-23-17-10-5-4-9-16(17)21-2/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
Clé InChI |
WGQAZXPSRZBMBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)


![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)